REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]([CH3:8])[CH2:5][CH2:6][OH:7].[CH2:9](Br)[CH:10]=[CH2:11]>CC(C)=O>[CH2:11]([O:7][CH2:6][CH2:5][N:4]([CH3:8])[CH3:3])[CH:10]=[CH2:9] |f:0.1|
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.398 mol
|
Type
|
reactant
|
Smiles
|
CN(CCO)C
|
Name
|
|
Quantity
|
0.4378 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for about 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by immersing in an ice bath
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Type
|
STIRRING
|
Details
|
the mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
after raising the temperature of the reactor to room temperature
|
Type
|
CUSTOM
|
Details
|
Upon completion of reaction
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated
|
Type
|
ADDITION
|
Details
|
by adding water to the flask
|
Type
|
EXTRACTION
|
Details
|
the product was extracted
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
used in the next step without further purification
|
Type
|
FILTRATION
|
Details
|
After filtration under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |